molecular formula C16H16ClF6N5O B1625175 Sitagliptin Hydrochloride CAS No. 486459-71-6

Sitagliptin Hydrochloride

Cat. No.: B1625175
CAS No.: 486459-71-6
M. Wt: 443.77 g/mol
InChI Key: PNXSHNOORJKXDW-SBSPUUFOSA-N
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Chemical Reactions Analysis

Types of Reactions: Sitagliptin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for crystallization .

Major Products: The major products formed from these reactions include this compound monohydrate and other crystalline forms .

Biological Activity

Sitagliptin hydrochloride is a potent oral medication primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose homeostasis by modulating incretin hormones. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and safety profile.

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By preventing this degradation, sitagliptin increases the levels of active incretins, leading to several physiological effects:

  • Increased Insulin Secretion : Sitagliptin enhances insulin release from pancreatic beta cells in a glucose-dependent manner, meaning that insulin is released primarily when blood glucose levels are elevated.
  • Decreased Glucagon Secretion : The drug reduces glucagon levels, which helps lower blood glucose levels by inhibiting hepatic glucose production.
  • Improved Glycemic Control : The overall effect results in lower hemoglobin A1c (HbA1c) levels and improved fasting plasma glucose (FPG) levels in patients with type 2 diabetes .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin is characterized by:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak Plasma Concentration : Achieved within 2 hours post-administration.
  • Volume of Distribution : About 198 L.
  • Protein Binding : Approximately 38% .

Table 1: Pharmacokinetic Parameters of Sitagliptin

ParameterValue
Bioavailability87%
Peak Plasma Concentration2 hours
Volume of Distribution198 L
Protein Binding38%

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of sitagliptin in managing glycemic control among patients with type 2 diabetes. One notable study involved older adults with T2D, where sitagliptin treatment resulted in significant improvements in glycemic parameters over a 12-month period.

Case Study Summary

A randomized controlled trial enrolled 176 patients aged over 70 years. The results indicated:

  • Fasting Plasma Glucose Reduction : Mean reduction of -27.2 mg/dL in the sitagliptin group versus +0.5 mg/dL in the control group (P < 0.0001).
  • HbA1c Reduction : A decrease of -0.61% for sitagliptin compared to -0.29% for controls (P < 0.01).
  • Glycated Albumin : A reduction of -2.39% in the sitagliptin group versus -0.93% in controls .

Table 2: Glycemic Control Outcomes

ParameterSitagliptin GroupControl GroupP-value
FPG Reduction (mg/dL)-27.2+0.5<0.0001
HbA1c Reduction (%)-0.61-0.29<0.01
Glycated Albumin Reduction (%)-2.39-0.93<0.001

Safety Profile

Sitagliptin is generally well-tolerated with a favorable safety profile. Common adverse effects include gastrointestinal symptoms, headache, and nasopharyngitis; however, serious adverse events are rare.

Long-term Safety Observations

In long-term studies, no significant deterioration was observed in renal function or other critical health parameters among patients treated with sitagliptin . Additionally, it has been noted that sitagliptin does not lead to weight gain, which is often a concern with other antidiabetic medications.

Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSHNOORJKXDW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486459-71-6
Record name Sitagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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